O-Isopentylhydroxylamine

Overview

Description

Scientific Research Applications

Synthesis of Di- and Trisubstituted Hydroxylamines

O-Isopentylhydroxylamine is used in the synthesis of di- and trisubstituted hydroxylamines . These compounds have historically received little attention from the synthetic community, but recent developments suggest that they may have broader applications . The mechanism of the reactions and key features and shortcomings are discussed throughout the review .

Electrophilic Nitrogen Source

The O-acyl-N,N-disubstituted hydroxylamine moiety, which includes O-Isopentylhydroxylamine, has received a great deal of attention on account of its ability to function as an electrophilic nitrogen source . This mode of reactivity has proved to be highly effective in the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination procedures .

Synthesis of Chiral N-Heterocycles

O-Isopentylhydroxylamine is used in the synthesis of chiral N-heterocycles through palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations . This process has been popularized by many groups, notably those of Buchwald and Bower .

Phase II Metabolism of Hydroxylamines

In nature, the analogous O-acetylation or O-sulfonylation of hydroxylamines, followed by elimination to nitroso derivatives, is called phase II metabolism of hydroxylamines and is the root cause of hydroxylamine-based mutagenicity . O-Isopentylhydroxylamine is used in the study of this process .

Mass Spectrometry

O-Isopentylhydroxylamine is used in mass spectrometry for the study of its properties . The mass spectrum of O-Isopentylhydroxylamine provides valuable information about its structure and composition .

Electrochemical Sensing

O-Isopentylhydroxylamine can be used in electrochemical methods for monitoring hydroxylamine . These methods have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .

Safety and Hazards

Future Directions

While specific future directions for O-Isopentylhydroxylamine are not detailed in the search results, it’s worth noting that advancements in the field of chemistry often involve the development of new synthesis methods, the discovery of novel applications for existing compounds, and the ongoing exploration of the relationships between molecular structure, physicochemical properties, and biological activity .

Mechanism of Action

Target of Action

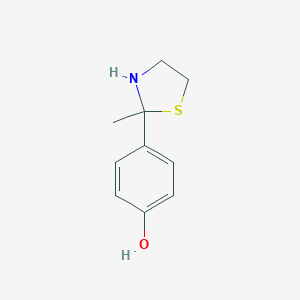

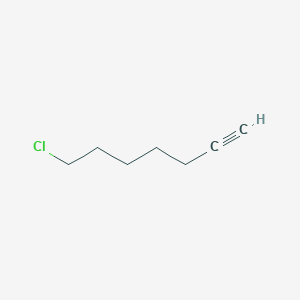

O-Isopentylhydroxylamine, also known as O-Isoamylhydroxylamine, is a chemical compound with the formula C5H13NO The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It is known that o-substituted hydroxylamines have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations .

Biochemical Pathways

O-substituted hydroxylamines are known to be involved in various biochemical reactions, including bond-formation reactions and intra-molecular cyclizations .

Result of Action

O-substituted hydroxylamines have been shown to have significant effects on various cellular processes .

properties

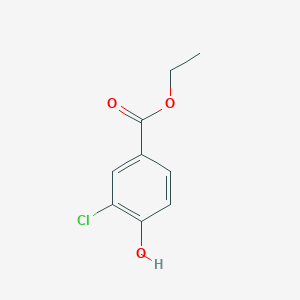

IUPAC Name |

O-(3-methylbutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)3-4-7-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWPXXJVCQOIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336812 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Isopentylhydroxylamine | |

CAS RN |

19411-65-5 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)